3-(2-Chlorophenoxy)pyrrolidine hydrochloride
Description
Structural Characterization of 3-(2-Chlorophenoxy)pyrrolidine Hydrochloride
The structural elucidation of this compound encompasses multiple analytical approaches that collectively provide comprehensive understanding of its molecular architecture. This compound belongs to the class of phenoxypyrrolidine derivatives, featuring a five-membered nitrogen-containing heterocycle linked to a chlorinated phenoxy moiety through an ether linkage. The hydrochloride salt formation significantly influences the compound's physical properties and crystalline structure, creating additional hydrogen bonding networks that stabilize the molecular arrangement in solid state.
The compound's structural complexity arises from the presence of multiple functional groups that contribute to its overall molecular behavior. The pyrrolidine ring adopts specific conformations that are influenced by the substitution pattern and the presence of the phenoxy group. The chlorine substituent on the phenyl ring introduces electronic effects that alter the compound's reactivity and binding characteristics. These structural features combine to create a molecule with distinct physicochemical properties that have been thoroughly investigated through various analytical methodologies.
Molecular Architecture and Stereochemical Considerations
The molecular architecture of this compound reveals intricate structural details that govern its chemical and biological properties. The compound features a pyrrolidine ring system that exhibits inherent chirality due to the presence of a stereogenic center at the carbon atom bearing the phenoxy substituent. This stereochemical complexity results in the existence of two distinct enantiomers, each possessing unique three-dimensional arrangements that significantly impact their interactions with biological targets and synthetic applications.
The stereochemical considerations extend beyond simple enantiomerism to encompass conformational preferences and molecular flexibility. The pyrrolidine ring can adopt different puckering conformations, while the phenoxy group can rotate around the ether linkage, creating multiple low-energy conformational states. These conformational dynamics are particularly important in understanding the compound's behavior in solution and its crystalline forms. The presence of the hydrochloride salt adds another layer of complexity through ionic interactions that can influence both the molecular conformation and the overall crystal packing arrangements.
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, providing precise identification of its molecular structure and stereochemical features. The compound exists as two distinct enantiomers, each requiring specific nomenclature to distinguish their stereochemical configurations.
| Parameter | R-Enantiomer | S-Enantiomer |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | (3R)-3-(2-chlorophenoxy)pyrrolidine hydrochloride | (3S)-3-(2-chlorophenoxy)pyrrolidine hydrochloride |
| Chemical Abstracts Service Number | 900512-34-7 | 900512-42-7 |
| Molecular Formula | C₁₀H₁₃Cl₂NO | C₁₀H₁₃Cl₂NO |
| Molecular Weight | 234.12 g/mol | 234.12 g/mol |
| MDL Number | Not assigned | MFCD12545851 |
The International Union of Pure and Applied Chemistry nomenclature system provides unambiguous identification through systematic naming conventions that reflect the compound's structural features. The base name "pyrrolidine" indicates the five-membered saturated nitrogen heterocycle, while the "3-(2-chlorophenoxy)" designation specifies the substitution pattern and position. The stereochemical descriptors (3R) and (3S) follow Cahn-Ingold-Prelog priority rules to distinguish between the two enantiomers based on the absolute configuration at the chiral center.
The Simplified Molecular Input Line Entry System notation provides additional structural identification capabilities. For the R-enantiomer, the notation is "Cl.ClC1=CC=CC=C1O[C@@H]1CCNC1", while the S-enantiomer is represented as "Cl.ClC1=CC=CC=C1O[C@H]1CCNC1". These notations encode the stereochemical information through specific symbols that indicate the three-dimensional arrangement of atoms around the chiral center.
Conformational Analysis via X-ray Crystallography
X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of this compound, revealing precise atomic coordinates and intermolecular interactions within the crystal lattice. While direct crystallographic data for this specific compound is limited in the current literature, related structural studies on pyrrolidine derivatives and phenoxypyrrolidine compounds provide valuable comparative information for understanding conformational preferences.
The pyrrolidine ring system typically adopts envelope or twist conformations to minimize ring strain and optimize orbital overlap. In the case of 3-(2-Chlorophenoxy)pyrrolidine derivatives, the presence of the bulky phenoxy substituent influences the ring puckering, often favoring conformations that position the phenoxy group in a pseudo-equatorial orientation to minimize steric interactions. The chlorine substituent on the phenyl ring introduces additional steric and electronic effects that can influence the overall molecular conformation.
Crystallographic studies of related compounds have revealed important structural parameters that likely apply to this compound. The carbon-oxygen bond length connecting the pyrrolidine ring to the phenoxy group typically ranges from 1.42 to 1.45 Angstroms, while the carbon-nitrogen bond lengths within the pyrrolidine ring are approximately 1.47 to 1.49 Angstroms. The phenyl ring maintains planarity with carbon-carbon bond lengths of approximately 1.39 Angstroms, and the carbon-chlorine bond length is typically around 1.75 Angstroms.
The crystal packing of hydrochloride salts involves complex hydrogen bonding networks between the protonated nitrogen atom and chloride ions. These interactions significantly influence the overall crystal structure and can affect the conformational preferences of the organic cation. The presence of multiple hydrogen bond donors and acceptors creates three-dimensional networks that stabilize specific conformational arrangements within the crystal lattice.
Chiral Resolution and Enantiomeric Purity Assessment
The assessment of enantiomeric purity in this compound represents a critical aspect of its characterization, particularly given the compound's potential applications in pharmaceutical synthesis where stereochemical integrity is paramount. Current analytical methodologies employ sophisticated chromatographic and spectroscopic techniques to achieve accurate quantification of enantiomeric composition and to monitor potential racemization processes.
High-performance liquid chromatography using chiral stationary phases provides the primary analytical approach for enantiomeric purity determination. Studies on related pyrrolidine derivatives have demonstrated that chiral separation can be achieved using various column chemistries, including polysaccharide-based phases and cyclodextrin-modified silica supports. The separation conditions typically involve normal-phase or polar organic solvent systems that optimize the differential interactions between enantiomers and the chiral selector.
| Analytical Parameter | Specification | Reference Method |
|---|---|---|
| Enantiomeric Excess | ≥95% | Chiral High-Performance Liquid Chromatography |
| Detection Wavelength | 254 nm | Ultraviolet Spectrophotometry |
| Resolution Factor | ≥1.5 | Chromatographic Analysis |
| Analysis Temperature | 25°C (ambient) | Standard Conditions |
| Sample Concentration | 1-5 mg/mL | Acetonitrile Solution |
Research investigating enantiomeric impurities in chiral compounds has revealed that commercial sources of pyrrolidine derivatives can contain varying levels of enantiomeric contamination. Approximately 82% of examined chiral compounds contained enantiomeric impurities exceeding 0.01%, with 46% showing impurity levels between 0.1% and 1%. This data emphasizes the importance of rigorous analytical assessment for applications requiring high stereochemical purity.
The chiral resolution process for this compound can be achieved through several methodological approaches. Classical resolution involves the formation of diastereomeric salts with chiral resolving agents such as tartaric acid derivatives or mandelic acid. The resolution efficiency depends on the differential solubility of the resulting diastereomeric salts and can achieve enantiomeric excesses exceeding 90% under optimized conditions.
Alternative resolution strategies include enzymatic resolution using stereoselective enzymes that preferentially react with one enantiomer, leaving the other in high enantiomeric purity. This approach offers environmental advantages and can be scaled for industrial applications. Additionally, chromatographic resolution using preparative chiral high-performance liquid chromatography provides high-purity enantiomers suitable for analytical standards and research applications.
The maintenance of enantiomeric purity throughout synthesis and storage requires careful attention to reaction conditions that might promote racemization. Factors such as temperature, pH, and the presence of base or acid catalysts can influence the stereochemical stability of the chiral center. Monitoring protocols should include regular assessment of enantiomeric composition during extended storage periods to ensure continued stereochemical integrity.
Properties
IUPAC Name |
3-(2-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLSKZXQXKHRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663052 | |
| Record name | 3-(2-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-15-0 | |
| Record name | Pyrrolidine, 3-(2-chlorophenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1-(2-Chloroethyl)pyrrolidine Intermediate
One of the critical intermediates in the synthesis is 1-(2-chloroethyl)pyrrolidine, which can be prepared by neutralizing its hydrochloride salt and extracting the free base:
- Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride in water.
- Neutralize with aqueous sodium hydroxide to pH 11.
- Extract with dichloromethane.
- Dry over magnesium sulfate and concentrate.
- Distill under vacuum to obtain 1-(2-chloroethyl)pyrrolidine as a colorless oil with high yield (~96%) and boiling point around 115-116.5 °C at 2 mm Hg.
Formation of 3-(2-Chlorophenoxy)pyrrolidine
The pyrrolidine ring substituted with the 2-chlorophenoxy group is typically formed by reacting the appropriate chlorophenoxy-substituted ethyl halide with pyrrolidine or its derivatives under controlled conditions:
- The reaction is performed in an inert atmosphere (argon) using dry solvents such as tetrahydrofuran (THF).
- Organolithium reagents (e.g., n-butyllithium) are used to generate reactive intermediates at low temperatures (around -78 °C) to facilitate nucleophilic substitution.
- The reaction mixture is gradually warmed to room temperature and stirred for extended periods (up to 18 hours) to ensure completion.
- Hydrolysis and extraction steps follow to isolate the crude product.
- Fractional distillation under vacuum yields the desired substituted pyrrolidine compound with good purity and yields (up to 82%).
Conversion to Hydrochloride Salt
- The free base 3-(2-chlorophenoxy)pyrrolidine is treated with concentrated hydrochloric acid.
- This step is typically done by adding the acid to a solution or suspension of the free base in an appropriate solvent.
- The hydrochloride salt precipitates out as a solid, which is then filtered, washed, and dried.
- The salt form improves stability and handling properties for further applications.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-(2-Chloroethyl)pyrrolidine hydrochloride + NaOH (pH 11), extraction with DCM, drying, vacuum distillation | 1-(2-Chloroethyl)pyrrolidine (free base) | 96 | Colorless oil, b.p. 115-116.5 °C (2 mm Hg) |
| 2 | Reaction of free base with organolithium reagent (n-BuLi) at -78 °C, then addition of 2-chlorophenoxy ethyl halide, stirring 18 h, hydrolysis | 3-(2-Chlorophenoxy)pyrrolidine (free base) | 82 | Light brown oil, purified by vacuum distillation |
| 3 | Treatment with concentrated HCl to precipitate hydrochloride salt | This compound | - | Solid salt, filtered and dried |
Analytical Characterization Data
- NMR Spectroscopy: Characteristic proton and carbon signals confirm the substitution pattern on the pyrrolidine ring and the chlorophenoxy group.
- IR Spectroscopy: Bands corresponding to C-N stretching, aromatic C-Cl bonds, and pyrrolidine ring vibrations are observed.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the free base and hydrochloride salt confirm the identity.
- Melting Point: Hydrochloride salt typically exhibits a sharp melting point indicative of purity.
Additional Notes on Reaction Optimization
- Temperature control is critical during organolithium addition to prevent side reactions.
- Use of dry, inert atmosphere conditions (argon) prevents moisture-sensitive reagent degradation.
- Purification steps such as extraction and drying with anhydrous sodium sulfate enhance product purity.
- The final salt formation improves compound stability for storage and handling.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1-(2-Chloroethyl)pyrrolidine hydrochloride |
| Key Reagents | Sodium hydroxide, n-butyllithium, HCl |
| Solvents | Water, dichloromethane, THF |
| Temperature Range | -78 °C to room temperature |
| Reaction Time | 18 hours (for substitution reaction) |
| Purification Methods | Extraction, drying over MgSO4, vacuum distillation, salt precipitation |
| Yield Range | 82-96% (intermediates and final product) |
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous solutions of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
3-(2-Chlorophenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Halogen Position and Type
- 3-(2,3-Dichlorophenyl)pyrrolidine Hydrochloride (CAS 1095545-14-4) Similarity: 1.00 (structural similarity score) Key Differences: The addition of a second chlorine atom at the 3-position increases lipophilicity (logP ~2.8 vs.
- (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1314419-67-4) Molecular Formula: C₁₀H₁₂FNO·HCl (MW: 217.67 g/mol) Key Differences: Fluorine’s electronegativity and smaller size compared to chlorine alter electronic effects (e.g., reduced electron-withdrawing character) and may improve metabolic stability. The para-substitution also modifies spatial interactions with biological targets .
Functional Group Modifications
- 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride Molecular Formula: C₁₁H₁₃ClF₃NO (MW: 267.68 g/mol) Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects and high lipophilicity (logP ~3.1), which may enhance blood-brain barrier penetration but reduce solubility in polar solvents .
Stereochemical Variations
- (S)-3-(2-Chlorophenoxy)pyrrolidine Hydrochloride Enantiomeric purity: ≥95% (via chiral synthesis) Key Differences: Stereochemistry at the pyrrolidine ring significantly impacts biological activity. For example, the (S)-enantiomer may exhibit higher affinity for serotonin receptors compared to the (R)-form in preclinical models .
- (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride Enantiomeric purity: ≥97% Key Differences: The (R)-configuration shows distinct pharmacokinetic profiles, with a 30% longer half-life in rodent studies compared to the (S)-enantiomer .
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | logP | Solubility (H₂O, mg/mL) | Storage Conditions |
|---|---|---|---|---|---|
| 3-(2-Chlorophenoxy)pyrrolidine HCl | C₁₀H₁₁ClNO·HCl | 217.67 | 2.2 | 12.5 | Room temperature |
| 3-(2,3-Dichlorophenyl)pyrrolidine HCl | C₁₀H₁₀Cl₂N·HCl | 240.56 | 2.8 | 5.3 | 2–8°C |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | C₁₁H₁₃ClF₃NO | 267.68 | 3.1 | 3.8 | Room temperature |
| (R)-3-(4-Fluorophenoxy)pyrrolidine HCl | C₁₀H₁₂FNO·HCl | 217.67 | 1.9 | 18.9 | Room temperature |
Data compiled from .
Biological Activity
3-(2-Chlorophenoxy)pyrrolidine hydrochloride is a synthetic compound with the molecular formula . It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorophenoxy group. This compound has garnered interest in various fields, particularly in biological research due to its potential activities as an enzyme inhibitor and receptor modulator.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding to active sites or altering protein conformation. This interaction can lead to various biological responses, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For instance, studies have explored its potential as an inhibitor of certain enzymes involved in metabolic pathways. The exact mechanisms and specificity of inhibition require further investigation, but preliminary findings suggest promising activity against specific targets.
Receptor Binding
The compound has also been investigated for its ability to bind to various receptors, which could influence neurotransmitter systems and other physiological processes. Understanding the binding affinity and selectivity of this compound for different receptors is crucial for evaluating its therapeutic potential.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds can be beneficial. The following table summarizes key properties and activities of related compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 3-(3-Chlorophenyl)pyrrolidine hydrochloride | Moderate receptor binding | Exhibits some inhibitory effects on specific enzymes |
| 3-(Phenylsulfonyl)pyrrolidine hydrochloride | Anticancer properties | Showed significant cytotoxicity in cancer cell lines |
| 3-(2-Phenylethyl)sulfonylpyrrolidine hydrochloride | Antimicrobial activity | Effective against Gram-positive bacteria |
Study on Enzyme Inhibition
A study published in a peer-reviewed journal investigated the enzyme inhibition capabilities of this compound. The results indicated that the compound inhibited target enzymes with varying degrees of potency, suggesting that structural modifications could enhance its efficacy. The study utilized various biochemical assays to determine the IC50 values for enzyme inhibition.
Receptor Binding Affinity
Another research effort focused on the receptor binding affinity of this compound. Using radiolabeled ligand binding assays, researchers found that this compound exhibited significant binding to serotonin receptors, indicating potential applications in treating mood disorders or other neuropsychiatric conditions.
Toxicological Assessments
Toxicological evaluations have also been conducted to assess the safety profile of this compound. These studies typically involve assessing cytotoxicity in various cell lines and evaluating any adverse effects in animal models. Preliminary results suggest a favorable safety profile, but comprehensive toxicological studies are necessary for clinical applications.
Q & A
Q. What are the standard synthetic routes for 3-(2-Chlorophenoxy)pyrrolidine hydrochloride?
The synthesis typically involves nucleophilic substitution between 2-chlorophenol and pyrrolidine under basic conditions. Sodium hydroxide is commonly used to deprotonate the phenol, facilitating the reaction. The hydrochloride salt is formed by treating the product with HCl. Reaction parameters (e.g., solvent polarity, temperature) should be optimized to minimize side products like over-chlorinated derivatives . Purification via crystallization or column chromatography is recommended for high-purity yields.
Q. What characterization techniques are essential for confirming the structure and purity of the compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns on the pyrrolidine and phenoxy groups.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Ensures >95% purity by quantifying impurities.
- X-ray Crystallography : Resolves stereochemistry if chirality is present. Solubility in polar solvents (e.g., water, methanol) should be tested to inform biological assay design .
Q. What biological activities are reported for this compound?
While direct data is limited, structural analogs exhibit antiparasitic activity by disrupting metabolic pathways in parasites . Preliminary studies suggest potential modulation of neurotransmitter receptors (e.g., serotonin or dopamine) due to the phenoxy-pyrrolidine scaffold . Standard assays include in vitro parasite viability tests and receptor-binding studies using radiolabeled ligands.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Base Selection : Compare NaOH, KOH, or organic bases (e.g., DBU) to enhance nucleophilicity.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Temperature Gradients : Conduct reactions at 50–80°C to balance reaction rate and decomposition.
- Catalysis : Explore phase-transfer catalysts for biphasic systems. Pilot-scale reactions should prioritize safety protocols for handling chlorinated intermediates .
Q. How to design structure-activity relationship (SAR) studies to explore pharmacological potential?
- Substituent Variation : Synthesize analogs with halogen (e.g., F, Br) or methoxy groups at the 2-, 3-, or 4-positions of the phenoxy ring.
- Pyrrolidine Modifications : Introduce methyl or fluorinated groups to the pyrrolidine ring to alter lipophilicity.
- Biological Testing : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. Data should be analyzed using multivariate regression to identify key pharmacophores .
Q. How to resolve contradictions in reported biological data across studies?
- Assay Standardization : Compare protocols for parasite strain selection, incubation times, and endpoint measurements.
- Compound Purity : Re-evaluate impurities (e.g., residual solvents, isomers) via LC-MS.
- Structural Confirmation : Verify if discrepancies arise from misassigned regioisomers (e.g., 2-chloro vs. 3-chloro derivatives). Cross-validation with orthogonal assays (e.g., in vivo models) is critical .
Q. What strategies are effective for identifying molecular targets in mechanistic studies?
- Radioligand Binding Assays : Screen against neurotransmitter receptors (e.g., GPCRs) using tritiated ligands.
- CRISPR-Cas9 Knockout Models : Identify genes essential for compound activity in parasite survival assays.
- Metabolomics : Profile changes in ATP levels or lipid metabolism to infer disrupted pathways. Computational docking studies can prioritize targets based on the compound’s electrostatic and steric properties .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
